2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline
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Overview
Description
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline is a complex organic compound that features a quinoline core substituted with a piperazine ring and an oxadiazole moiety
Preparation Methods
The synthesis of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline typically involves multiple steps, starting with the preparation of the quinoline core, followed by the introduction of the piperazine and oxadiazole groups. The synthetic route may include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline intermediate.
Formation of the Oxadiazole Moiety: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, which may reduce the quinoline or oxadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as a pharmacophore in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: It can be used as a probe to study biological pathways and receptor interactions, particularly those involving the central nervous system.
Industrial Applications: The compound may find use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, while the quinoline and oxadiazole moieties may contribute to binding affinity and specificity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar compounds to 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinoline include:
- 2-[4-(4-bromophenyl)piperazin-1-yl]-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
These compounds share structural similarities, such as the presence of piperazine and aromatic rings, but differ in their specific substituents and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O2/c1-20-7-9-21(10-8-20)28-31-29(36-32-28)25-19-27(30-26-6-4-3-5-24(25)26)34-17-15-33(16-18-34)22-11-13-23(35-2)14-12-22/h3-14,19H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVAQKDBVFBVKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NC4=CC=CC=C43)N5CCN(CC5)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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